2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol
Overview
Description
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol is a useful research compound. Its molecular formula is C8H12ClNOS and its molecular weight is 205.71 g/mol. The purity is usually 95%.
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Biological Activity
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol, with the CAS number 1155046-67-5, is a compound characterized by its unique structural features, including a chlorothiophene moiety linked to an aminoethanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂ClNOS, with a molecular weight of approximately 205.71 g/mol. The compound's structure facilitates interactions with various biological targets, which may contribute to its pharmacological properties.
Biological Activity
Research indicates that compounds containing chlorothiophene groups often exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may interact with receptors involved in neurotransmission and inflammation pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₈H₁₂ClNOS | Contains chlorothiophene; potential analgesic |
1-(5-Chlorothiophen-2-yl)ethanol | C₇H₇ClOS | Lacks amino group; simpler structure |
2-Aminoethanol | C₂H₇NO | Basic amino alcohol; no thiophene moiety |
5-Chloro-N,N-dimethylacetamide | C₅H₈ClN | Contains chlorothiophene; different functional groups |
Case Studies and Research Findings
Although comprehensive studies specifically targeting the biological activity of this compound are scarce, the following insights can be drawn from related research:
- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications for inflammatory diseases.
- Neurotransmitter Interaction : The structural characteristics of this compound may allow it to interact with neurotransmitter receptors, impacting pain perception and inflammatory response mechanisms.
- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the exact interactions and effects of this compound on various biological systems, focusing on its safety profile and efficacy in potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNOS/c1-6(10-4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRUDVGRQCCNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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